1-(4-aminobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-(4-aminobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features an imidazole ring, a benzyl group, and a methoxy-methylphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-aminobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring One common method involves the condensation of glyoxal with ammonia and formaldehyde to form the imidazole core
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-aminobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The benzyl and methoxy-methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines.
Scientific Research Applications
1-(4-aminobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-aminobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The benzyl and methoxy-methylphenyl groups may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-aminobenzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide
- 1-(4-aminobenzyl)-N-(2-methylphenyl)-1H-imidazole-4-carboxamide
- 1-(4-aminobenzyl)-N-(2-methoxy-5-chlorophenyl)-1H-imidazole-4-carboxamide
Uniqueness
1-(4-aminobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide stands out due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique combination of functional groups may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-N-(2-methoxy-5-methylphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-3-8-18(25-2)16(9-13)22-19(24)17-11-23(12-21-17)10-14-4-6-15(20)7-5-14/h3-9,11-12H,10,20H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRXNDRPIHSNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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